(3S,5S)-3,5-双(叔丁基二甲基甲硅烷基氧基)-2-甲基-1-环己烯-1-醇 1-三氟甲磺酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate" is a chemical species that is likely to be used in organic synthesis, particularly in the formation of complex molecular structures through reactions such as cycloadditions. While the provided papers do not directly discuss this compound, they do provide insights into related chemistry that can be used to infer potential properties and reactivity.

Synthesis Analysis

The synthesis of related compounds, such as those involving trifluoromethyl groups and silyl enol ethers, is well-documented. For example, the Julia–Kocienski olefination is a method that can be used to introduce unsaturation into molecules, which is a key step in the synthesis of various complex organic compounds . The use of trifluoromethanesulfonimide in cycloaddition reactions with silyl enol ethers to form multisubstituted silyloxycyclobutanes is another example of the type of chemistry that might be relevant to the synthesis of the compound .

Molecular Structure Analysis

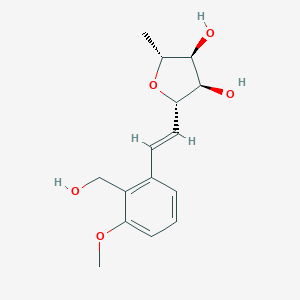

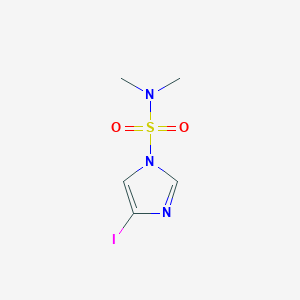

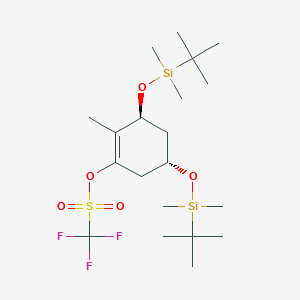

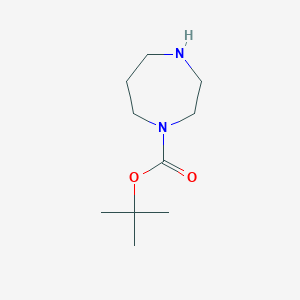

The molecular structure of "(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate" would be expected to feature a cyclohexene ring substituted with silyloxy groups and a methyl group, as well as a trifluoromethanesulfonate ester functionality. The presence of silyloxy groups suggests that the compound could be used as a protecting group or as a participant in silyl ether chemistry .

Chemical Reactions Analysis

The compound is likely to undergo reactions typical of silyl ethers and trifluoromethanesulfonate esters. Silyl enol ethers are known to participate in Lewis acid-catalyzed cycloadditions, forming complex bicyclic structures . Trifluoromethanesulfonate esters are good leaving groups, which could be displaced in nucleophilic substitution reactions or could facilitate the formation of cations for further reactions .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of "(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate" are not provided, related compounds with trifluoromethyl groups and silyl ethers typically exhibit properties such as high volatility, hydrophobicity, and stability towards hydrolysis. The trifluoromethyl group is known to be electron-withdrawing, which can affect the acidity and reactivity of adjacent functional groups .

科学研究应用

三氟甲磺酸在有机合成中的作用

三氟甲磺酸,也称为三氟酸(TfOH),是有机合成中的有力试剂。由于其质子化能力强且亲核性低,三氟酸能够从有机分子中生成阳离子,然后可以使用光谱方法对其进行研究。其应用包括亲电芳香取代(Friedel-Crafts)反应、碳-碳和碳-杂原子键的形成、异构化、碳环和杂环结构的合成等。三氟酸促进的反应的效率和简单性使其成为合成新的有机化合物的一个有价值的工具 (Kazakova & Vasilyev, 2017)。

CF3SO2Cl 在有机反应中的应用

三氟甲磺酰氯 (CF3SO2Cl) 在形成 C-CF3、C-SCF3、C-SOCF3 和 C-Cl 键中起着重要作用。该试剂允许进行多种反应,包括亲电氯化,这在对映选择性氯化过程中特别有用。它在不同条件下的反应性(CF3SO2Cl 的还原性和 CF3SO2Na 的氧化性)展示了三氟甲磺酸酯在有机合成中的多功能性,突出了它们在形成各种化学键方面的潜力 (Chachignon, Guyon, & Cahard, 2017)。

通过亚磺胺合成 N-杂环的应用

手性磺酰胺,包括叔丁基磺酰胺,已广泛用于胺及其衍生物的对映选择性合成中。叔丁基磺酰胺介导的通过亚磺胺的不对称合成提供了对结构多样的 N-杂环的访问,例如哌啶、吡咯烷和氮杂环丁烷。这些化合物是许多天然产物和治疗相关化合物中的重要基序,证明了磺酰胺衍生物在新型药物和有机分子开发中的关键作用 (Philip et al., 2020)。

属性

IUPAC Name |

[(3S,5S)-3,5-bis[[tert-butyl(dimethyl)silyl]oxy]-2-methylcyclohexen-1-yl] trifluoromethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39F3O5SSi2/c1-14-16(26-29(24,25)20(21,22)23)12-15(27-30(8,9)18(2,3)4)13-17(14)28-31(10,11)19(5,6)7/h15,17H,12-13H2,1-11H3/t15-,17+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOIMFEXPXGPPAD-WBVHZDCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(CC(CC1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C[C@H](C[C@@H]1O[Si](C)(C)C(C)(C)C)O[Si](C)(C)C(C)(C)C)OS(=O)(=O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39F3O5SSi2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50441944 |

Source

|

| Record name | FT-0663225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

504.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-3,5-Bis(tert-butyldimethylsilyloxy)-2-methyl-1-cyclohexen-1-ol 1-Trifluoromethanesulfonate | |

CAS RN |

189894-13-1 |

Source

|

| Record name | FT-0663225 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50441944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Indeno[5,6-d]imidazol-2-amine, 1,5,6,7-tetrahydro-](/img/structure/B143311.png)